molecular formula C18H16N2OS B2638595 N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide CAS No. 306980-62-1

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide

Cat. No.: B2638595
CAS No.: 306980-62-1
M. Wt: 308.4
InChI Key: VCGMPVULRMVCOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted with a cyano (-CN) group at position 3 and a (4-methylphenyl)sulfanyl (-S-C₆H₄-CH₃) moiety at position 4. The cyclopropane ring fused to the carboxamide group introduces steric rigidity, which may enhance binding specificity in biological systems.

Properties

IUPAC Name

N-[3-cyano-4-(4-methylphenyl)sulfanylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-12-2-7-16(8-3-12)22-17-9-6-15(10-14(17)11-19)20-18(21)13-4-5-13/h2-3,6-10,13H,4-5H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGMPVULRMVCOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Mechanism of Action

Comparison with Similar Compounds

Key Structural Features:

Compound Name Core Structure Substituents Notable Functional Groups
Target Compound Cyclopropane-carboxamide 3-CN, 4-(4-methylphenyl)sulfanyl Cyano, thioether
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropane-carboxamide 4-Methoxyphenoxy, N,N-diethyl Methoxy, diethylamide
N-(3-methoxyphenyl)-4-trifluoromethylcinnamide Cinnamide 3-Methoxy, 4-CF₃ Trifluoromethyl, methoxy
Tozasertib Lactate (MK-0457/VX-680) Cyclopropane-carboxamide Pyrimidinyl-sulfanyl, 4-methylpiperazinyl, 5-methylpyrazolylamino Sulfanyl, piperazine, pyrazole
N-(4-methoxyphenyl)-1-phenylcyclopentanecarboxamide Cyclopentane-carboxamide 4-Methoxyphenyl, 1-phenyl Methoxy, larger carbocyclic ring

Analysis :

  • Cyclopropane vs. Cyclopentane : The target compound and Tozasertib share a cyclopropane ring, which imposes higher ring strain and rigidity compared to the cyclopentane analog in . This strain may enhance binding affinity in target proteins but reduce metabolic stability .
  • Sulfanyl Group : Both the target compound and Tozasertib feature sulfanyl (-S-) linkages, which are critical for forming hydrophobic interactions or disulfide bonds in biological targets .
  • Electron-Withdrawing Groups: The target’s cyano group (-CN) contrasts with methoxy (-OCH₃) in and , and trifluoromethyl (-CF₃) in .

Analysis :

  • The target compound’s synthesis likely involves thioether formation and cyclopropane ring closure, akin to Tozasertib’s method .
  • demonstrates high diastereomeric control (dr 23:1), suggesting that stereochemistry management is critical for cyclopropane derivatives .

Analysis :

  • The target compound’s sulfanyl and cyano groups may similarly target cysteine residues or ATP-binding pockets.
  • highlights the utility of trifluoromethyl groups in radiolabeling for pharmacokinetic studies, a strategy that could be adapted to the target compound .

Pharmacokinetic Considerations

  • Lipophilicity: The target compound’s cyano and sulfanyl groups may lower logP compared to Tozasertib’s piperazinyl group, affecting blood-brain barrier penetration .
  • Metabolic Stability : The cyclopropane ring in the target compound may resist oxidative metabolism better than cyclopentane analogs .

Biological Activity

N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, also known by its chemical identifier CAS 306980-62-1, is a compound of interest in medicinal chemistry due to its potential biological activities. The compound features a cyclopropane ring and a cyano group, which are significant for its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Basic Information

PropertyValue
Chemical FormulaC18H16N2OS
Molecular Weight308.4 g/mol
CAS Number306980-62-1
SynonymsN-(3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl)cyclopropanecarboxamide

The biological activity of this compound is primarily attributed to its interaction with specific cellular pathways. Notably, compounds with similar structures have been shown to inhibit necroptosis, a form of programmed cell death involved in various diseases including cancer and neurodegenerative disorders. Research indicates that such compounds can target receptor-interacting protein kinases (RIPK1 and RIPK3), crucial mediators of necroptosis .

Anticancer Activity

Recent studies highlight the potential anticancer properties of cyclopropanecarboxamides. For instance, compounds with similar structural motifs have demonstrated cytotoxic effects against several cancer cell lines. A study reported that derivatives of cyclopropanecarboxamide exhibited significant growth inhibition in human cancer cell lines, suggesting that this compound may possess similar properties .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest favorable pharmacokinetic properties, including moderate oral bioavailability and a favorable metabolic profile in animal models . These characteristics are critical for developing therapeutic agents.

Case Studies

  • In Vivo Efficacy : A study investigated the efficacy of a related compound in a mouse model of systemic inflammatory response syndrome (SIRS). The compound demonstrated protective effects against hypothermia and mortality at doses as low as 5 mg/kg, indicating potential therapeutic applications for inflammatory diseases .
  • Structure-Activity Relationship (SAR) : Research has focused on optimizing the structure of cyclopropanecarboxamides to enhance their biological activity. Modifications to the phenyl and cyano groups have been shown to significantly affect potency against necroptosis-related pathways .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}cyclopropanecarboxamide, and how are intermediates characterized?

  • Answer : The compound is typically synthesized via multi-step reactions. A common approach involves nucleophilic substitution to introduce the sulfanyl group and coupling reactions (e.g., amide bond formation) to attach the cyclopropanecarboxamide moiety. For example:

  • Step 1 : React 4-methylthiophenol with a nitro-substituted benzoyl chloride derivative to form the sulfanyl-phenyl intermediate.
  • Step 2 : Reduce the nitro group to an amine, followed by cyanation using CuCN or similar reagents.
  • Step 3 : Couple the resulting intermediate with cyclopropanecarboxylic acid chloride in the presence of triethylamine to neutralize HCl and drive the reaction .
  • Characterization : Intermediates are analyzed via 1H^1H/13C^{13}C NMR, FT-IR (to confirm amide bonds), and LC-MS for purity .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Answer :

  • NMR Spectroscopy : 1H^1H NMR identifies proton environments (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm; aromatic protons at δ 6.8–7.5 ppm). 13C^{13}C NMR confirms the cyano group (δ ~110–120 ppm) and cyclopropane carbons (δ ~10–15 ppm) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and confirm stereochemistry. High-resolution data (e.g., R-factor < 0.05) ensures accuracy .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 379.12) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Answer : Key parameters include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Temperature Control : Cyanation reactions require 80–100°C for 12–24 hours to maximize conversion .
  • Catalyst Use : Pd/C or CuI accelerates coupling steps. For example, Suzuki-Miyaura coupling for aryl-aryl bonds (yield > 85% with 5 mol% Pd) .
  • Table : Optimization Parameters
StepParameterOptimal Range
Sulfanyl IntroductionSolventDMF, 80°C
CyanationCatalystCuCN, 100°C
Amide CouplingBaseTriethylamine, RT

Q. How do the cyclopropane ring and sulfanyl group influence reactivity and biological activity?

  • Answer :

  • Cyclopropane : The strained ring increases electrophilicity, enhancing interactions with biological targets (e.g., enzyme active sites). It also stabilizes transition states in substitution reactions .
  • Sulfanyl Group : The 4-methylphenylsulfanyl moiety improves lipophilicity (logP ~3.5), aiding membrane permeability. Its electron-donating properties modulate aromatic ring reactivity in electrophilic substitutions .
  • Biological Impact : In vitro studies show inhibition of kinases (IC50_{50} ~50 nM) and antiproliferative activity in cancer cell lines (e.g., MCF-7, GI50_{50} = 2.1 µM) via apoptosis induction .

Q. How to resolve discrepancies between experimental and computational data (e.g., DFT vs. crystallography)?

  • Answer :

  • Validation Workflow :

Re-examine crystallographic data (e.g., thermal motion parameters in SHELX output) to rule out disorder .

Re-optimize DFT calculations with higher basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models (e.g., PCM for DMSO) .

Compare experimental IR/Raman spectra with computed vibrational modes to identify outliers.

  • Case Study : A 5° deviation in cyclopropane bond angles (DFT vs. X-ray) was resolved by accounting for crystal packing effects in simulations .

Q. What strategies assess biological target interactions and binding affinities?

  • Answer :

  • Enzyme Assays : Measure IC50_{50} using fluorescence-based kinase assays (e.g., ADP-Glo™ for ATP depletion) .
  • Surface Plasmon Resonance (SPR) : Determine KD_D values by immobilizing target proteins (e.g., BSA-conjugated kinases) and monitoring binding kinetics .
  • Molecular Docking : Use AutoDock Vina to predict binding poses. For example, the sulfanyl group forms π-S interactions with tyrosine residues in kinase binding pockets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.